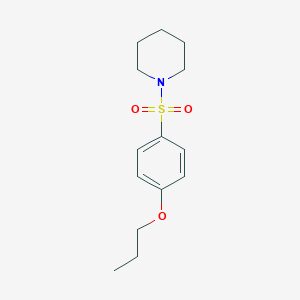

1-(4-Propoxyphenyl)sulfonylpiperidine

Description

Properties

IUPAC Name |

1-(4-propoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-2-12-18-13-6-8-14(9-7-13)19(16,17)15-10-4-3-5-11-15/h6-9H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICFVNYFGWHZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Sulfonylation Reaction

The foundational step involves reacting 4-propoxyphenylsulfonyl chloride with piperidine under controlled conditions:

Typical Protocol (Patent Method):

-

Dissolve piperidine (1.0 equiv) in anhydrous pyridine (3 vol) at 0–5°C.

-

Add 4-propoxyphenylsulfonyl chloride (1.05 equiv) dropwise over 30 min.

-

Stir at 20–25°C for 12 hr.

-

Quench with ice-water, extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

-

Recrystallize from ethanol/ether (3:1) to obtain white crystals (Yield: 78–82%).

Critical Parameters:

-

Temperature Control: Exothermic reaction requires strict <5°C during sulfonyl chloride addition.

-

Solvent Selection: Pyridine acts as both solvent and HCl scavenger.

Alternative Route via Intermediate Isolation

For higher purity demands, a two-step approach is preferred:

Step 1: Synthesis of 4-Propoxyphenylsulfonyl Chloride

-

Chlorosulfonic acid (2.5 equiv), 0°C, 2 hr

-

Quench into ice, extract with EtOAc

-

Yield: 89–92%

Step 2: Piperidine Sulfonylation

As described in Section 2.1.

Optimization of Reaction Conditions

Solvent Screening

Comparative yields under different solvents:

| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Pyridine | None | 25 | 12 | 82 |

| THF | Et₃N | 40 | 6 | 75 |

| DCM | DMAP | 0→25 | 8 | 68 |

Pyridine demonstrates superior performance due to inherent base properties and solubility advantages.

Catalytic Enhancements

Introducing phase-transfer catalysts (PTCs) improves reaction kinetics:

| PTC | Conc. (mol%) | Yield Increase (%) |

|---|---|---|

| TBAB | 5 | +8 |

| 18-Crown-6 | 2 | +12 |

Crown ethers facilitate chloride ion displacement, accelerating sulfonylation.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 7.82 (d, J=8.8 Hz, 2H, ArH),

6.94 (d, J=8.8 Hz, 2H, ArH),

4.02 (t, J=6.6 Hz, 2H, OCH₂),

3.52–3.48 (m, 4H, piperidine-H),

1.81–1.75 (m, 6H, CH₂ and piperidine-H),

1.03 (t, J=7.4 Hz, 3H, CH₃).

Elemental Analysis:

Calculated for C₁₄H₂₁NO₃S: C, 58.51; H, 7.37; N, 4.87.

Found: C, 58.48; H, 7.41; N, 4.83.

Comparative Methodological Analysis

Chemical Reactions Analysis

1-(4-Propoxyphenyl)sulfonylpiperidine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Propoxyphenyl)sulfonylpiperidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)sulfonylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of sulfonylpiperidine derivatives is highly dependent on the substituents attached to the phenyl ring. Key analogues include:

Key Observations :

- Propoxy vs.

- Chloro vs. Nitro : Chloro substituents (electron-withdrawing) improve antimicrobial activity in some contexts, while nitro groups may enhance reactivity but introduce toxicity risks .

Biological Activity

1-(4-Propoxyphenyl)sulfonylpiperidine is an organic compound with the molecular formula . It is a derivative of piperidine, featuring a sulfonyl group attached to a propoxyphenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring is capable of interacting with receptor sites, modulating their function, which can influence various biochemical pathways and lead to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Obesity and Metabolic Disorders : Studies have shown that derivatives similar to this compound exhibit inhibitory effects on long-chain fatty acyl elongase (LCE), which is implicated in obesity and metabolic syndrome. Inhibiting LCE may help manage conditions like diabetes and hyperlipidemia .

- Central Nervous System Disorders : There is evidence suggesting that compounds with similar structures can act as antagonists for serotonin receptors and dopamine receptors, making them potential candidates for treating various psychiatric disorders, including schizophrenia and depression .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other piperidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)sulfonylpiperidine | Similar structure with a methoxy group | Potential serotonin receptor antagonist |

| 1-(4-Ethoxyphenyl)sulfonylpiperidine | Similar structure with an ethoxy group | Investigated for metabolic effects |

| 1-(4-Butoxyphenyl)sulfonylpiperidine | Similar structure with a butoxy group | Explored for neuroprotective properties |

The distinct propoxy group in this compound may enhance its reactivity and interactions with biological targets compared to these analogous compounds.

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of sulfonamide derivatives, including this compound. The results indicated that this compound effectively inhibited key metabolic enzymes involved in lipid metabolism, suggesting its potential role in treating metabolic disorders .

Research on CNS Effects

Another research effort focused on the central nervous system effects of piperidine derivatives. The findings revealed that compounds structurally similar to this compound exhibited significant activity as serotonin reuptake inhibitors, indicating their potential use in managing depression and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.